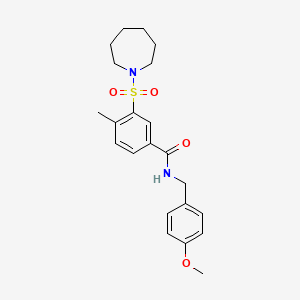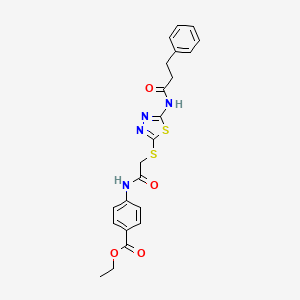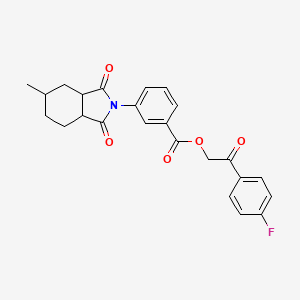
2-(4-Methylphenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a biphenyl group, and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ester Linkage: The final step involves the esterification of the carboxylic acid group on the quinoline derivative with 2-(4-methylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Halogenated reagents, Lewis acids, bases, and solvents such as dichloromethane or toluene.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
作用機序
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The biphenyl and quinoline moieties allow for strong binding interactions with target proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- 2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-CHLOROQUINOLINE-4-CARBOXYLATE
- 2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-FLUOROQUINOLINE-4-CARBOXYLATE
- 2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHOXYQUINOLINE-4-CARBOXYLATE
Uniqueness
The uniqueness of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the biphenyl moiety enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C32H25NO3 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C32H25NO3/c1-21-8-11-26(12-9-21)31(34)20-36-32(35)28-19-30(33-29-17-10-22(2)18-27(28)29)25-15-13-24(14-16-25)23-6-4-3-5-7-23/h3-19H,20H2,1-2H3 |
InChIキー |
YQSGLCLNBGXYSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471402.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B12471410.png)
![N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B12471412.png)
![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;dihydrochloride](/img/structure/B12471413.png)
![N'-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide](/img/structure/B12471421.png)
![N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12471423.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471426.png)

![4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12471428.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12471433.png)
![1-(4-Bromophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12471436.png)

![1,8-Dibromo-17-(2,6-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12471452.png)

